1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine trihydrochloride hydrate
Description
Chemical Formula: C₈H₂₀Cl₃N₅O
Molecular Weight: 316.66 g/mol (calculated from )
Structure: The compound consists of a piperazine backbone substituted at one nitrogen atom with a 2-(1H-1,2,4-triazol-1-yl)ethyl group. It exists as a trihydrochloride hydrate, enhancing its aqueous solubility and stability .
Properties
IUPAC Name |
1-[2-(1,2,4-triazol-1-yl)ethyl]piperazine;hydrate;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5.3ClH.H2O/c1-3-12(4-2-9-1)5-6-13-8-10-7-11-13;;;;/h7-9H,1-6H2;3*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRWEUIIQNHQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C=NC=N2.O.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
-
Alkylation of Piperazine :
-
Salt Formation :
Industrial-Scale Optimization
Patents highlight scalable methods with yield enhancements:
Key industrial adjustments:
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Continuous distillation of by-products (e.g., water, ammonia) during salt formation.
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Vacuum distillation for excess formamide removal in triazole synthesis.
Alternative Routes and Derivatives
Protection-Deprotection Strategy
Triazole Ring Construction
Challenges and Mitigation Strategies
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By-Product Formation :
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Purification :
-
Hydration Control :
Analytical Characterization
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Spectroscopic Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High yield (85–90%), scalable | Requires toxic solvents (DMF) |
| Protection-Deprotection | Better selectivity | Extra steps reduce yield |
| Industrial Process | Cost-effective, continuous operation | Specialized equipment needed |
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine trihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives, while reduction can produce piperazine derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular structure:
- Molecular Formula : C₈H₁₅Cl₃N₅O
- Molecular Weight : 308.64 g/mol
- CAS Number : 13193941
The presence of the triazole ring contributes to its biological activity, making it a subject of interest in drug development.
Pharmacological Applications
1. Antifungal Activity
1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine derivatives have shown promising antifungal properties. Triazoles are known for their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. A study indicated that related compounds demonstrated significant activity against various fungal strains, suggesting potential use in treating fungal infections .
2. Anticancer Properties
Research has indicated that triazole derivatives can exhibit anticancer activities. Specifically, compounds containing the triazole moiety have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Case studies have highlighted the efficacy of these compounds in targeting specific cancer types, including breast and colon cancers .
3. Anti-inflammatory Effects
Triazole-containing compounds have been explored for their anti-inflammatory properties. They may inhibit cytokine production involved in inflammatory processes, making them candidates for treating chronic inflammatory diseases. For instance, a patent describes a class of triazole derivatives that effectively reduce cytokine levels and inflammation markers .
Synthesis and Derivatives
The synthesis of 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine involves several steps that can yield various derivatives with enhanced biological activity. The modification of substituents on the piperazine or triazole rings can lead to compounds with tailored pharmacological profiles.
Case Studies
Case Study 1: Antifungal Efficacy
In a controlled study, a series of triazole derivatives were tested against Candida species. The results showed that certain modifications to the piperazine structure increased antifungal potency significantly compared to standard treatments .
Case Study 2: Cancer Cell Line Studies
A study involving human breast cancer cell lines treated with triazole derivatives demonstrated a marked decrease in cell viability and proliferation rates. The mechanism was attributed to the induction of apoptosis pathways mediated by oxidative stress .
Mechanism of Action
The mechanism of action of 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine trihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(1-Methyl-1H-1,2,4-triazol-3-yl)piperazine Hydrochloride
Chemical Formula : C₇H₁₄ClN₅
Molecular Weight : 203.68 g/mol
Key Differences :
- The triazole ring is substituted at the 3-position with a methyl group instead of the 1-position.
- The linker between piperazine and triazole is absent, reducing conformational flexibility.
- Biological Implications : Methylation on triazole may alter metabolic stability or receptor binding compared to the unsubstituted triazole in the target compound .
| Property | Target Compound | 1-(1-Methyl-triazol-3-yl)piperazine HCl |
|---|---|---|
| Molecular Weight | 316.66 g/mol | 203.68 g/mol |
| Salt Form | Trihydrochloride hydrate | Monohydrochloride |
| Heterocycle Position | 1H-1,2,4-triazol-1-yl | 1H-1,2,4-triazol-3-yl |
| Substituents | Ethyl linker | Methyl on triazole |
1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]piperazine Dihydrochloride
Chemical Formula : C₈H₁₈Cl₂N₅ (anhydrous form)
Key Differences :
Piperazine-Tetrazole/Oxadiazole Hybrids
1-[4-(1H-Tetrazol-1-yl)benzoyl]piperazine Hydrochloride
Chemical Formula : C₁₂H₁₅ClN₆O
Key Differences :
- Replaces triazole with tetrazole, a more acidic heterocycle (pKa ~4.9).
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Hydrochloride
Chemical Formula : C₁₃H₁₆Cl₂N₄O
Key Differences :
Imidazole-Piperazine Derivatives
Example : 1-[2-(1H-Imidazol-4-yl)ethyl]piperazine Dihydrochloride
Chemical Formula : C₉H₁₈Cl₂N₄
Key Differences :
Pharmacological and Industrial Relevance
- Antifungal Activity : Triazole-piperazine hybrids (e.g., ipconazole) are widely used as fungicides, leveraging the triazole’s ability to inhibit cytochrome P450 enzymes .
- Drug Impurities : Compounds like voriconazole impurities highlight the importance of structural precision in triazole-piperazine drugs to avoid off-target effects .
- Solubility Optimization : Hydrate and salt forms (e.g., trihydrochloride) are engineered to improve bioavailability, as seen in trimetazidine hydrochloride formulations .
Biological Activity
1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine trihydrochloride hydrate is a compound that incorporates a piperazine moiety and a 1,2,4-triazole ring. This structural combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The triazole ring is known for its diverse biological properties, including antifungal and anticancer activities, while piperazine derivatives are often explored for their neuropharmacological effects.
The molecular formula of this compound is C8H12Cl3N5O·H2O with a molecular weight of 308.64 g/mol. The presence of multiple chlorides indicates strong ionic interactions which may influence its solubility and biological activity.
Biological Activity Overview
Research indicates that compounds containing the triazole ring exhibit various biological activities:
- Antifungal Activity : Triazoles are widely recognized for their antifungal properties. For instance, fluconazole and itraconazole are well-known antifungal agents derived from triazole chemistry .
- Anticancer Properties : Recent studies have highlighted the potential of triazole derivatives in inhibiting cancer cell proliferation. For example, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer) .
The biological mechanisms through which this compound may exert its effects include:
- Inhibition of Enzymes : Similar piperazine derivatives have been identified as selective inhibitors of fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. This inhibition leads to increased levels of bioactive lipids that can modulate pain and inflammation responses .
- Cell Cycle Disruption : Triazole-containing compounds have been observed to interfere with the cell cycle in cancer cells, leading to apoptosis. This is particularly relevant in the context of breast cancer cells where these compounds can induce cell death at specific concentrations .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Activity : A study on hybrid triazole-piperazine derivatives demonstrated potent anti-proliferative effects against MCF-7 cells with IC50 values as low as 2 μM . This indicates a strong potential for development as anticancer agents.
- FAAH Inhibition : Research on FAAH inhibitors has shown that piperazine-based compounds can significantly increase levels of endocannabinoids in the brain, suggesting therapeutic potential for pain management .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What synthesis protocols are recommended for producing 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine trihydrochloride hydrate with high purity?
- Methodological Answer :
- Step 1 : Condensation of piperazine derivatives with triazole-containing intermediates under reflux conditions (e.g., ethyl alcohol, 6–8 hours at elevated temperatures) .
- Step 2 : Purification via recrystallization (ethanol or water) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the hydrochloride salt .
- Step 3 : Final characterization using HPLC (>95% purity), mass spectrometry (to confirm molecular weight), and TLC (to verify reaction completion) .
Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 254 nm) and ion chromatography for chloride content analysis .
- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular formula validation and H/C NMR to confirm substituent positioning .
- Hydration State : Thermogravimetric analysis (TGA) to quantify water content and differential scanning calorimetry (DSC) to assess thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
